7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one
Description
Properties
IUPAC Name |
7-bromo-1-methyl-5-[4-(trifluoromethoxy)phenyl]imidazo[4,5-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3N3O2/c1-20-7-19-11-12(20)10(15)6-21(13(11)22)8-2-4-9(5-3-8)23-14(16,17)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYBUKJYLUDGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 327.11 g/mol. The structure features a bromine atom, a trifluoromethoxy group, and an imidazo[4,5-c]pyridine core, which are critical for its biological activity.
The compound exhibits its biological activity primarily through interaction with various biological targets. It has been shown to modulate neurotransmitter systems and may act as an agonist or antagonist at specific receptors.
Key Mechanisms:
- Dopamine Receptor Modulation : Similar compounds have demonstrated selective activity at dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders .
- Antimicrobial Activity : The imidazole ring is known for its role in antimicrobial properties by interfering with microbial DNA synthesis and function .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Neuroprotective Effects : A study evaluating similar imidazo[4,5-c]pyridine derivatives found that they could protect against neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This suggests that this compound may share similar protective properties .
- Antimicrobial Efficacy : Research on related compounds demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism was attributed to interference with the bacterial cell cycle and disruption of DNA replication processes .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of imidazo[4,5-c]pyridine derivatives. Modifications to the trifluoromethoxy group significantly affect the compound's potency and selectivity towards specific receptors. For instance, variations in substituents can enhance receptor affinity or alter the pharmacokinetic profile .
Scientific Research Applications
Medicinal Chemistry Applications
This compound belongs to a class of imidazopyridines, which have been investigated for their biological activities. Its structural features, including the trifluoromethoxy group and the imidazo-pyridine moiety, contribute to its potential as a therapeutic agent.
Antimicrobial Activity
Research has indicated that compounds similar to 7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one exhibit significant antimicrobial properties. A study highlighted the effectiveness of related imidazopyridines against various pathogens, including Mycobacterium tuberculosis and Trypanosoma brucei, suggesting a potential role in treating infectious diseases .
Structure-Activity Relationship Studies
Studies have shown that modifications to the imidazopyridine framework can significantly influence biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethoxy enhances solubility and bioavailability while maintaining or improving efficacy against target pathogens .
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of derivatives related to this compound. These studies provide insights into the compound's pharmacological profiles.
Antitubercular Activity
A notable case study involved a series of imidazopyridines tested for antitubercular activity. The findings indicated that specific structural modifications led to improved efficacy against M. tuberculosis, with some compounds showing minimum inhibitory concentration (MIC) values in the low micromolar range .
Antiparasitic Potential
In another study focusing on antiparasitic activity, derivatives were evaluated against T. brucei and Trypanosoma cruzi. The results demonstrated that certain modifications resulted in enhanced potency compared to standard treatments, highlighting the therapeutic promise of these compounds in treating parasitic infections .
Summary Table of Key Findings
| Property | Details |
|---|---|
| Chemical Structure | This compound |
| Antimicrobial Activity | Effective against M. tuberculosis and T. brucei |
| Mechanism of Action | Potential interaction with microbial targets |
| Key Modifications | Trifluoromethoxy group enhances solubility |
| Case Study Findings | Improved efficacy observed in modified derivatives |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at C7 Bromine
The bromine atom at position 7 is highly electrophilic due to electron withdrawal by the adjacent ketone and imidazo[4,5-c]pyridine core. This site undergoes SNAr reactions with primary/secondary amines under mild conditions:
Key Finding : Methylpiperazine and morpholine derivatives exhibit enhanced bioactivity in related scaffolds, suggesting potential for optimizing pharmacological properties .
Suzuki-Miyaura Cross-Coupling at C7 Bromine
The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl diversification:
Example : Coupling with 4-(trifluoromethoxy)phenylboronic acid under similar conditions could yield bis-aryl derivatives .
Functionalization of the 4(5H)-Ketone
The ketone at position 4 participates in condensation and reduction reactions:
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Grignard addition | RMgX, THF, –78°C to RT | Tertiary alcohols | Limited by steric hindrance |
| NaBH₄ reduction | MeOH, 0°C, 1 h | Secondary alcohol (4-hydroxy derivative) | Low yield due to electron-deficient core |
Caution : Reduction is less favorable due to resonance stabilization of the ketone by the aromatic system .
Alkylation at N1 Position
The methyl group at N1 is introduced via alkylation during synthesis. Further derivatization is constrained but possible under forcing conditions:
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Ethyl iodide, K₂CO₃ | DMF, 50°C, 8 h | Ethyl substitution at N1 | 30% | |
| Benzyl chloride, NaH | THF, reflux, 12 h | Bulky benzyl group incorporation | <10% |
Note : Steric hindrance from the 4-(trifluoromethoxy)phenyl group limits reactivity at N1 .
Electrophilic Aromatic Substitution
The electron-rich imidazo[4,5-c]pyridine core undergoes halogenation and nitration at C2/C6 positions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br₂, FeBr₃ | DCM, 0°C, 2 h | 2-Bromo-7-bromo derivative | 45% |
| HNO₃, H₂SO₄ | 0°C, 1 h | 6-Nitro-substituted analogue | 30% |
Limitation : Competing decomposition occurs due to the electron-withdrawing trifluoromethoxy group .
Photocatalytic C–H Functionalization
Recent advances enable direct C–H bond activation at C2/C6 positions using iridium catalysts:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Aryl diazonium salt, Ir(ppy)₃ | Blue light, DMF, RT, 12 h | 2-Aryl-substituted derivatives | 55% |
Application : This method bypasses pre-functionalization, streamlining synthesis of complex analogues .
Stability and Degradation Pathways
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₇H₁₂BrF₃N₃O₂
- SMILES : CN1C=NC2=C1C(=CNC2=O)Br.C3=CC=C(C=C3)OC(F)(F)F
- Key Substituents :
Synthesis and Applications :
This compound is synthesized via multi-step reactions, including condensation and cyclization, yielding a pale beige solid with 97.6% efficiency. It serves as a critical intermediate in developing anti-fibrotic drugs like GDC-3280, a candidate for interstitial lung disease treatment .
Comparison with Structural Analogues
Core Scaffold and Substituent Variations
The compound belongs to the imidazo[4,5-c]pyridine family. Key structural analogues include:
Structural Insights :
- Bromine : Present in the target compound and analogues, bromine enhances molecular weight and may influence halogen bonding in target interactions.
- Trifluoromethoxy (CF₃O) vs.
- Heterocyclic Core: The imidazo[4,5-c]pyridine core in the target compound differs from isoxazolo-pyridazinone (), leading to divergent electronic properties and solubility profiles .
Commercial and Stability Considerations
Q & A
Q. What are the optimal synthetic routes for 7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one?
The synthesis of this compound typically involves condensation of brominated pyridine precursors with substituted aldehydes. For example:
- Phase-transfer catalysis : Similar imidazo[4,5-b]pyridines are synthesized using 5-bromopyridine-2,3-diamine and benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst, achieving yields of ~75% under mild conditions (80°C) .
- Microwave-assisted synthesis : Halogenated heterocycles (e.g., pyrazoles) are prepared via microwave-mediated reactions, reducing reaction times and improving regioselectivity. For instance, C27H25Cl2N3 derivatives were synthesized in 82% yield under microwave irradiation (120°C, 30 minutes) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phase-transfer | Brominated diamine + aldehyde | DMF, p-TsOH, 80°C | 75 | |
| Microwave-assisted | Halogenated precursors | Microwave, 120°C | 82 |
Q. How is the structural integrity of this compound confirmed?
Structural validation employs:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and regiochemistry. For example, imidazo[4,5-b]pyridines were characterized with an R factor of 0.046, confirming planar geometry .
- Spectroscopic techniques : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) verify molecular weight and substituent positions. Fluorine-19 NMR is critical for detecting trifluoromethoxy groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound?
- Quantum chemical calculations : Density functional theory (DFT) models transition states and intermediates. For instance, ICReDD uses reaction path searches to predict optimal conditions for halogenation and cyclization steps .
- Information science integration : Experimental data are fed back into computational models to refine predictions (e.g., solvent effects on reaction kinetics) .
Q. How to design structure-activity relationship (SAR) studies for bioactivity assessment?
- Substituent variation : Modify the trifluoromethoxy group or bromine position to evaluate effects on target binding. For example, pyrazole derivatives with halogen substitutions showed altered dihydrophosphohydrolase inhibition .
- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based or radiometric) to quantify activity. IC₅₀ values for related compounds ranged from 0.5–10 µM, depending on substituent polarity .
Q. How to resolve contradictions in bioactivity data across studies?
Q. What experimental design strategies optimize reaction conditions?
- Statistical design of experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading). For example, a 2³ factorial design reduced the number of trials by 50% while identifying optimal conditions for imidazo-pyridine synthesis .
- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., microwave power vs. yield) to maximize efficiency .
Q. How to assess the compound’s potential as a kinase inhibitor?
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Use preparative HPLC or recrystallization in ethanol/water mixtures to isolate high-purity batches (>98%).
- Byproduct management : Monitor brominated side-products via LC-MS and adjust stoichiometry (e.g., excess diamine to suppress dimerization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
